Chemical structure and properties of 6-Methylpyrazolo[1,5-a]pyridine
Chemical structure and properties of 6-Methylpyrazolo[1,5-a]pyridine
A Versatile Pharmacophore for Medicinal Chemistry
Executive Summary
6-Methylpyrazolo[1,5-a]pyridine represents a critical subclass of the pyrazolo[1,5-a]pyridine scaffold, a 5:6 fused nitrogenous heterocycle isosteric with indole and azaindole.[1] Distinguished by its specific methylation pattern on the pyridine ring, this core exhibits unique electronic properties that modulate metabolic stability, solubility, and kinase selectivity profiles. This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in drug discovery, specifically addressing the regiochemical challenges inherent in its preparation.
Chemical Structure and Electronic Properties[2]
The pyrazolo[1,5-a]pyridine system consists of a pyrazole ring fused to a pyridine ring across the N1-C2 bond of the pyrazole and the N1-C2 bond of the pyridine. The resulting structure is a 10-π electron aromatic system , often referred to as a "pseudo-azulene" or azaindolizine.
1.1 Numbering and Nomenclature
Correct numbering is vital for understanding the regiochemistry of synthesis and functionalization.
-
Position 4: The bridgehead nitrogen (typically not substituted).
In 6-Methylpyrazolo[1,5-a]pyridine , the methyl group is located at position 6, which corresponds to the meta position relative to the bridgehead nitrogen (N4) within the pyridine ring.
1.2 Electronic Distribution
Unlike indole, where the nitrogen lone pair is fully involved in the 5-membered ring aromaticity, the bridgehead nitrogen in pyrazolo[1,5-a]pyridine contributes to the aromaticity of both rings.
-
C-3 Position: Highly nucleophilic, susceptible to electrophilic aromatic substitution (EAS).
-
C-7 Position: Electron-deficient relative to C-3 but accessible for C-H activation or lithiation due to the inductive effect of the bridgehead nitrogen.
-
6-Methyl Group: Acts as a weak electron donor, subtly increasing the electron density of the pyridine ring and influencing the pKa of the system.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Notes |
|---|---|---|
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| LogP (Predicted) | ~2.1 - 2.3 | More lipophilic than unsubstituted core (LogP ~1.7) |
| H-Bond Donors | 0 | Lack of NH makes it a pure H-bond acceptor |
| H-Bond Acceptors | 2 | N1 and N4 (bridgehead) |
| Melting Point | 82–83 °C (Ethyl ester deriv.) | Parent core is often an oil or low-melting solid |
Synthetic Pathways and Regioselectivity[6][7][8]
The synthesis of 6-methylpyrazolo[1,5-a]pyridine is non-trivial due to regiochemical ambiguity when starting from asymmetric pyridines.
2.1 The [3+2] Cycloaddition Route (Primary Method)
The most robust method involves the N-amination of a pyridine precursor followed by a 1,3-dipolar cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate).
-
Precursor: 3-Methylpyridine (3-Picoline).
-
Reagent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DPH).
-
Cyclization Partner: Ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).
The Regioselectivity Challenge: N-amination of 3-methylpyridine yields the 1-amino-3-methylpyridinium salt. Upon treatment with base and an alkyne, the cyclization can occur at either of the two carbons adjacent to the pyridinium nitrogen (C2 or C6 of the original pyridine).
-
Path A (Attack at C2): Yields 4-Methylpyrazolo[1,5-a]pyridine .
-
Path B (Attack at C6): Yields 6-Methylpyrazolo[1,5-a]pyridine .[3]
Experimental insight: The steric hindrance of the methyl group at C3 disfavors attack at C2. However, electronic factors often lead to a mixture where the 4-methyl isomer is the major product (approx. 4:1 ratio). Isolation of the 6-methyl isomer requires careful column chromatography.
2.2 Visualization of Synthetic Logic
Figure 1: Divergent synthesis from 3-methylpyridine showing the origin of regiochemical isomers.
Reactivity Profile & Functionalization
Once the 6-methyl core is established, it serves as a versatile template for further elaboration.
3.1 Electrophilic Aromatic Substitution (C-3 Selective)
The C-3 position is the most electron-rich site.
-
Bromination: NBS in DMF or Br₂/AcOH yields the 3-bromo derivative rapidly.
-
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a formyl group at C-3.
-
Nitration: HNO₃/Ac₂O yields the 3-nitro derivative.
3.2 Lateral Functionalization (C-6 Methyl)
The 6-methyl group is attached to the pyridine ring. Unlike the highly acidic methyl groups in 2- or 4-picoline, the 6-methyl group in this fused system is less acidic. However, radical bromination (NBS/AIBN) can convert the methyl group to a bromomethyl group, allowing for:
-
Nucleophilic displacement (amines, azides).
-
Conversion to aldehydes or acids.
3.3 C-H Activation and Lithiation
-
C-7 Lithiation: The proton at C-7 (adjacent to the bridgehead nitrogen) is relatively acidic. Directed ortho-metalation (DoM) is difficult without a directing group at C-6, but C-7 lithiation can be achieved using strong bases (n-BuLi) if C-2/C-3 are blocked or via specific directing groups.
Figure 2: Reactivity map highlighting the distinct chemical behaviors of the scaffold positions.
Medicinal Chemistry Applications
The 6-methylpyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and azaindole, widely used to optimize pharmacokinetic properties.
4.1 Kinase Inhibition
The scaffold binds effectively to the ATP-binding pocket of various kinases. The N1 nitrogen acts as a hydrogen bond acceptor for the hinge region.
-
PIM Kinases: 6-substituted analogs have shown selectivity for PIM-1 and PIM-2, crucial targets in hematological malignancies.
-
Mechanism: The planar structure mimics the adenine ring of ATP.
4.2 PDE Inhibitors (Ibudilast Analogs)
Ibudilast (2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine) is a non-selective phosphodiesterase (PDE) inhibitor.
-
SAR Insight: Substitution at the 6-position (e.g., 6-methyl or 6-CF3) modulates the metabolic stability of the pyridine ring, which is often a site of oxidative metabolism (N-oxidation or hydroxylation). 6-Methylation can block metabolic "soft spots."
4.3 Antiviral Activity
Substituted pyrazolo[1,5-a]pyridines, particularly those with 6-position modifications, have been identified as inhibitors of Herpes Simplex Virus (HSV) and HIV-1 Reverse Transcriptase. The 6-methyl group often provides a hydrophobic anchor that improves binding affinity in lipophilic pockets.
Experimental Protocol: Synthesis of Ethyl 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylate[9]
Objective: To synthesize the 6-methyl core and separate it from the 4-methyl isomer.
Reagents:
-
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) (1.5 mmol)[5]
-
Ethyl Propiolate (1.7 mmol)[5]
-
Potassium Carbonate (K₂CO₃) (1.9 mmol)[5]
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
N-Amination: Dissolve 3-methylpyridine in DCM (10 mL). Add DPH at 0 °C. Stir at room temperature for 2 hours.
-
Concentration: Evaporate the solvent to obtain the crude N-aminopyridinium salt.
-
Cyclization: Redissolve the salt in DMF (5 mL). Add Potassium Carbonate and Ethyl Propiolate.[5][6]
-
Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours). The solution will darken.
-
Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification (Critical): The crude residue contains both the 4-methyl (major) and 6-methyl (minor) isomers.
-
Perform Flash Column Chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate gradient (starts 95:5 -> 80:20).
-
Observation: The 4-methyl isomer typically elutes first (less polar due to shielding). The 6-methyl isomer elutes second.
-
-
Characterization:
-
4-Methyl Isomer: ¹H NMR shows a doublet for the C-5 proton shielded by the C-4 methyl.
-
6-Methyl Isomer: ¹H NMR shows a distinct singlet or doublet for the C-7 proton and the methyl group signal at ~2.34 ppm.
-
References
-
General Scaffold Synthesis: Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett, 2024. Link
-
Regioselectivity Study: Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorg. Med. Chem., 2006. Link
-
HIV-1 RT Inhibition: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach.[6] MDPI, 2025. Link
-
Phosphonate Derivatives: Oxidative [3+2] Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines.[7] Molecules, 2022.[1] Link
-
Physical Properties: Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Data. ChemicalBook. Link
Sources
- 1. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. WO2022058920A1 - Casein kinase 1 delta modulators - Google Patents [patents.google.com]
- 4. 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine | C7H10N2 | CID 13785278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
